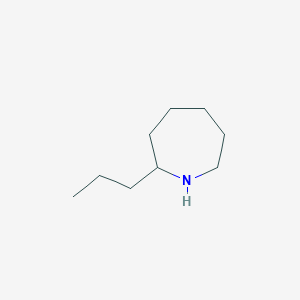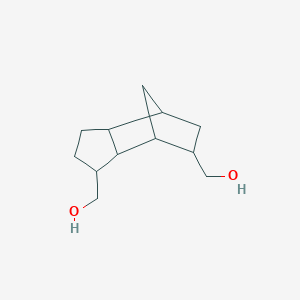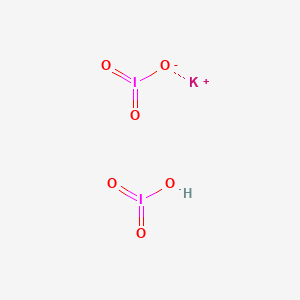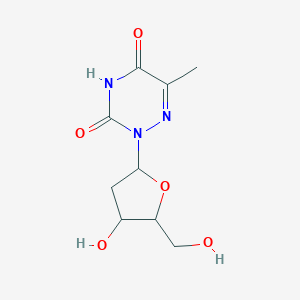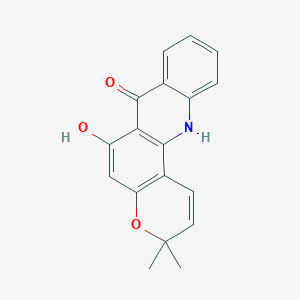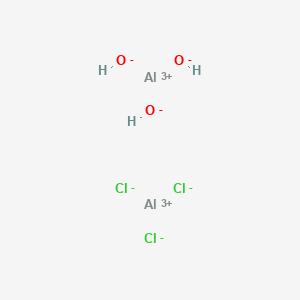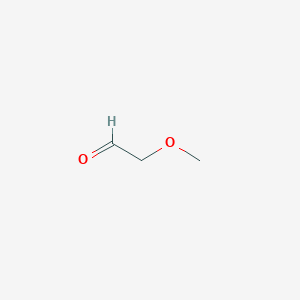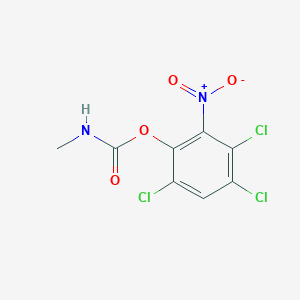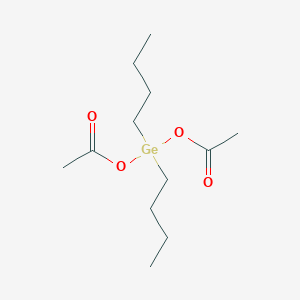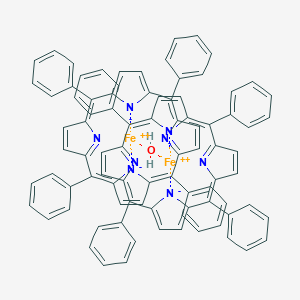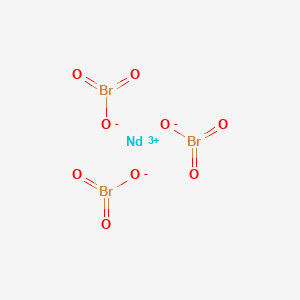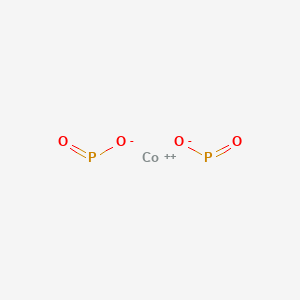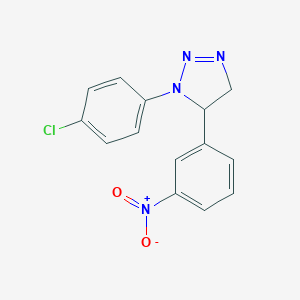
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is a chemical compound that belongs to the class of triazoles. It is a highly reactive compound that has been widely used in scientific research for various purposes.
Mechanism Of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the development of diseases such as cancer and Alzheimer's disease.
Biochemical And Physiological Effects
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and Alzheimer's disease. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole in lab experiments is its high reactivity. This compound reacts quickly with other compounds, making it a useful tool for studying enzyme kinetics and protein-protein interactions. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound can be toxic to cells and can cause cell death if not used properly.
Future Directions
There are many future directions for the use of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole in scientific research. One of the future directions is the development of new drugs for the treatment of cancer, Alzheimer's disease, and HIV. Another future direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Additionally, this compound could be used as a tool for studying other diseases and for developing new diagnostic tools.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is a complex process that involves several steps. The most common method for synthesizing this compound is the Huisgen cycloaddition reaction. In this reaction, 1,3-dipolar cycloaddition occurs between an azide and an alkyne to form a 1,2,3-triazole ring. The reaction is catalyzed by a copper (I) catalyst, which is essential for the reaction to occur.
Scientific Research Applications
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole has been widely used in scientific research for various purposes. It has been used as a tool for studying enzyme kinetics, protein-protein interactions, and drug discovery. This compound has been used to develop new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and HIV.
properties
CAS RN |
10480-24-7 |
|---|---|
Product Name |
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole |
Molecular Formula |
C14H11ClN4O2 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole |
InChI |
InChI=1S/C14H11ClN4O2/c15-11-4-6-12(7-5-11)18-14(9-16-17-18)10-2-1-3-13(8-10)19(20)21/h1-8,14H,9H2 |
InChI Key |
KCDARQHVWXTOBW-UHFFFAOYSA-N |
SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
synonyms |
1-(4-Chlorophenyl)-4,5-dihydro-5-(3-nitrophenyl)-1H-1,2,3-triazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
